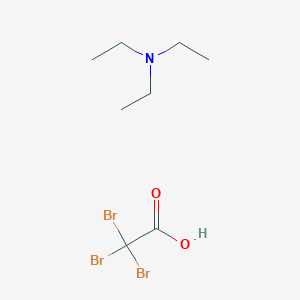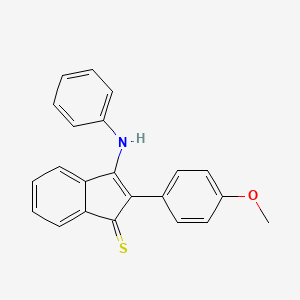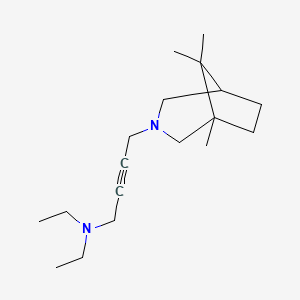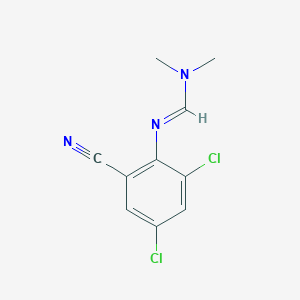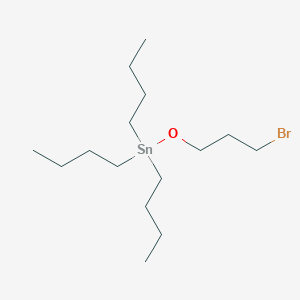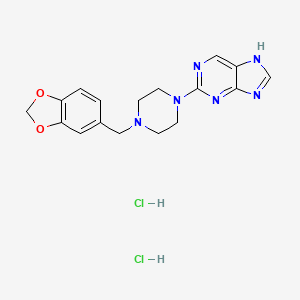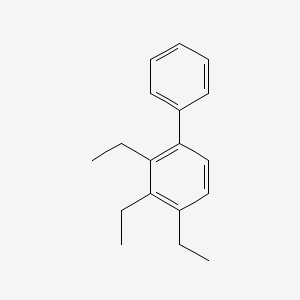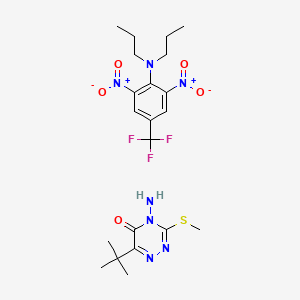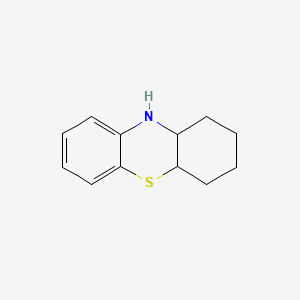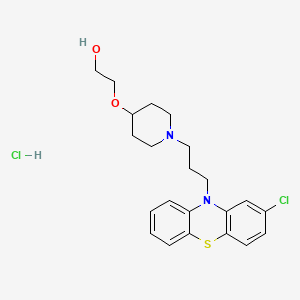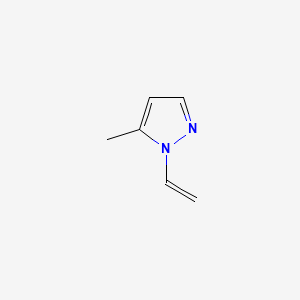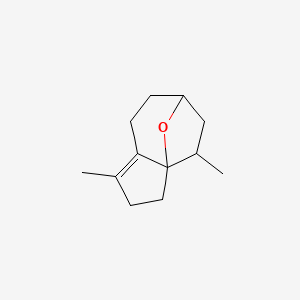
1,4-Dimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene is an organic compound with a complex structure that includes multiple rings and an epoxy group
Preparation Methods
The synthesis of 1,4-Dimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized from 1,4-dimethyl-7-(propan-2-ylidene)-1,2,3,4,5,6,7,8-octahydroazulen-6-one through a series of reactions including cyclization and oxidation . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1,4-Dimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Dimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1,4-Dimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1,4-Dimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene can be compared with similar compounds such as:
- 7-Isopropylidene-1,4-dimethyl-2,3,4,5,7,8-hexahydro-6(1H)-azulenone
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
These compounds share structural similarities but differ in specific functional groups and chemical properties. The uniqueness of this compound lies in its epoxy group and the specific arrangement of its rings, which contribute to its distinct reactivity and applications.
Properties
CAS No. |
51334-55-5 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4,10-dimethyl-11-oxatricyclo[6.2.1.01,5]undec-4-ene |
InChI |
InChI=1S/C12H18O/c1-8-5-6-12-9(2)7-10(13-12)3-4-11(8)12/h9-10H,3-7H2,1-2H3 |
InChI Key |
POYKICKFENCDLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CCC3=C(CCC13O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


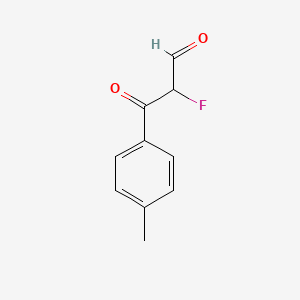
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)

